molecular formula C13H16N2 B12873375 3-Mesityl-1-methyl-1H-pyrazole

3-Mesityl-1-methyl-1H-pyrazole

Cat. No.: B12873375
M. Wt: 200.28 g/mol
InChI Key: GHSNOCRNPROMPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of mesityl hydrazine with 1,3-diketones or β-keto esters . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mesityl-1-methyl-1H-pyrazole is unique due to the presence of the mesityl group, which enhances its stability and reactivity compared to other pyrazole derivatives. This makes it particularly valuable in applications requiring robust and reactive compounds .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-3-(2,4,6-trimethylphenyl)pyrazole

InChI

InChI=1S/C13H16N2/c1-9-7-10(2)13(11(3)8-9)12-5-6-15(4)14-12/h5-8H,1-4H3

InChI Key

GHSNOCRNPROMPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2)C)C

Origin of Product

United States

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